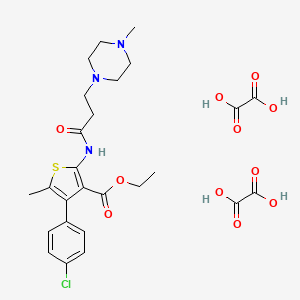
Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate, also known as Methyl 4-Dimethylaminoazobenzene-4'-carboxylate, is a chemical compound used in scientific research for its unique properties. This compound is a yellow-orange powder with a molecular weight of 386.46 g/mol. It is soluble in organic solvents such as ethanol and methanol but is insoluble in water.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy Studies
This compound can be studied using vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy. These methods are valuable for understanding the local structural environments of molecules. By examining how the compound interacts with its surroundings, researchers can gain insights into its communication pathways at the molecular level .
Nonlinear Optical Material Development
The related compound, 4-N,N-dimethylamino-4’-N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), has been synthesized for nonlinear optical applications. This suggests that Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate could also be a candidate for developing new materials for integrated photonics systems and ultra-fast communication technologies due to its potential for high optical susceptibilities and fast response times .
Crystallography
The compound’s structure and dynamics can be assessed through crystallographic methods. Single-crystal X-ray diffraction (SXRD) techniques can solve the molecular structure, providing a detailed understanding of its crystalline form and how it might be used in various applications .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, including radical chain polymerization .
Result of Action
Similar compounds have been known to form radicals by radical chain polymerization upon uv irradiation .
Eigenschaften
IUPAC Name |
methyl 4-[[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-21(2)16-10-8-13(9-11-16)17(22)12-20-18(23)14-4-6-15(7-5-14)19(24)25-3/h4-11,17,22H,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAYEKCQXJXGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2866429.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866432.png)






![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2866443.png)
